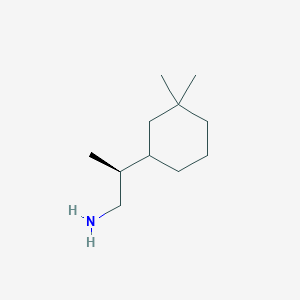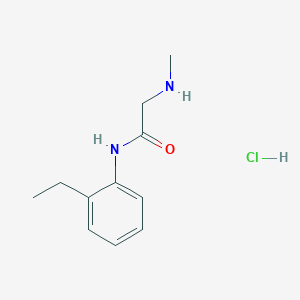
1,2-Bis(1-hydroxyethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(1-hydroxyethyl)benzene can be synthesized through several methods. One common synthetic route involves the reduction of 1,2-bis(1-oxoethyl)benzene using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of 1,2-bis(1-oxoethyl)benzene. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is carried out in a suitable solvent, often under elevated temperatures and pressures to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(1-hydroxyethyl)benzene undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form alkanes using strong reducing agents.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form chlorides or with acetic anhydride to form esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert solvent.
Substitution: Thionyl chloride (SOCl2) or acetic anhydride in the presence of a base like pyridine.
Major Products Formed
Oxidation: 1,2-bis(1-oxoethyl)benzene or 1,2-bis(carboxyethyl)benzene.
Reduction: 1,2-bis(ethyl)benzene.
Substitution: 1,2-bis(chloroethyl)benzene or 1,2-bis(acetoxyethyl)benzene.
Scientific Research Applications
1,2-Bis(1-hydroxyethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving hydroxyl groups.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 1,2-bis(1-hydroxyethyl)benzene involves its interaction with molecular targets through its hydroxyl groups. These groups can form hydrogen bonds with various biological molecules, influencing their structure and function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that interact with specific pathways in the body.
Comparison with Similar Compounds
1,2-Bis(1-hydroxyethyl)benzene can be compared with other similar compounds such as:
1,4-Bis(2-hydroxyethyl)benzene: This compound has hydroxyl groups attached to the first and fourth carbon atoms of the benzene ring. It exhibits different chemical reactivity and applications due to the positional difference of the hydroxyl groups.
1,2-Benzenedimethanol: This compound has hydroxyl groups directly attached to the benzene ring without the ethyl linkage. It shows different physical and chemical properties compared to this compound.
Properties
IUPAC Name |
1-[2-(1-hydroxyethyl)phenyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-7(11)9-5-3-4-6-10(9)8(2)12/h3-8,11-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQZLDLHFMYGFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C(C)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[cyclohexyl(methyl)sulfamoyl]-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide](/img/structure/B2850501.png)
![(E)-methoxy[1-(4-methoxyphenyl)-2-[(4-methylphenyl)sulfanyl]ethylidene]amine](/img/structure/B2850502.png)
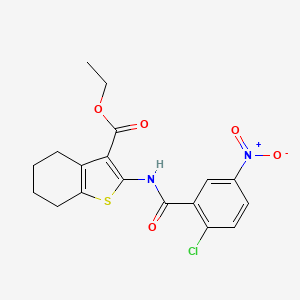
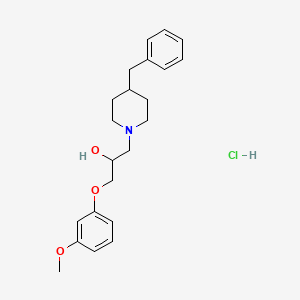
![2-chloro-4-hydroxy-3-(5-hydroxytetralin-6-yl)-5-phenyl-7H-thieno[2,3-b]pyridin-6-one](/img/structure/B2850505.png)
![2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]-2,3-dihydro-1H-inden-1-amine](/img/structure/B2850506.png)
![(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid](/img/new.no-structure.jpg)
![N-CYCLOPENTYL-2-{[2-(3-METHOXYPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE](/img/structure/B2850514.png)
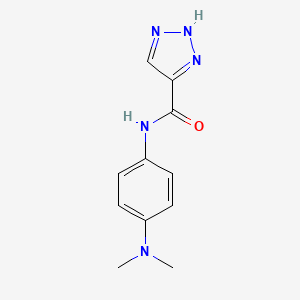
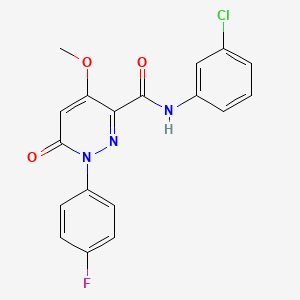

![2-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide](/img/structure/B2850521.png)
